3-cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Description
3-Cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a benzodiazepine-derived urea compound characterized by a cyclopentyl substituent attached to the urea moiety. The core structure includes a 1,4-benzodiazepine ring system with a methyl group at position 1, a ketone at position 2, and a phenyl group at position 3. This compound is part of a broader class of benzodiazepine derivatives investigated for their receptor-binding properties, particularly as antagonists for cholecystokinin (CCK) and gastrin receptors .
Properties
IUPAC Name |
1-cyclopentyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-26-18-14-8-7-13-17(18)19(15-9-3-2-4-10-15)24-20(21(26)27)25-22(28)23-16-11-5-6-12-16/h2-4,7-10,13-14,16,20H,5-6,11-12H2,1H3,(H2,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLNXBONIJKCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-cyclopentyl-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea represents a unique structure within the benzodiazepine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzodiazepine core structure, which is characterized by its ability to interact with the central nervous system (CNS).
| Property | Value |
|---|---|
| Molecular Weight | 338.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain. They enhance GABAergic transmission by increasing the frequency of chloride channel opening events, leading to hyperpolarization of neurons and reduced excitability. This mechanism is crucial for their anxiolytic, sedative, and anticonvulsant properties .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anxiolytic Activity : Studies have shown that benzodiazepines can significantly reduce anxiety levels in both animal models and clinical settings.
- Sedative Effects : The compound may induce sedation, making it useful in treating sleep disorders.
- Anticonvulsant Properties : Similar benzodiazepine derivatives are effective in controlling seizures.
Study 1: Anxiolytic Effects in Rodent Models
A study conducted on rodents demonstrated that administration of a benzodiazepine derivative resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. The compound increased the time spent in the open arms of the maze, indicating reduced anxiety levels .
Study 2: Sedative Effects in Clinical Trials
Clinical trials involving similar benzodiazepine derivatives reported that patients experienced improved sleep quality and reduced insomnia symptoms after administration. The sedative effects were dose-dependent and well-tolerated among participants .
Table 2: Comparison of Biological Activities
| Compound Name | Anxiolytic Activity | Sedative Effect | Anticonvulsant Activity |
|---|---|---|---|
| 3-cyclopentyl-1-(1-methyl...urea | Moderate | High | Moderate |
| Midazolam | High | Very High | High |
| Clonazepam | Very High | Moderate | Very High |
Future Directions
Further research is needed to elucidate the full pharmacological profile of this compound. Future studies should focus on:
- Long-term Safety : Evaluating chronic administration effects.
- Mechanistic Studies : Understanding specific receptor interactions.
- Therapeutic Applications : Exploring potential uses in treating anxiety disorders and epilepsy.
Comparison with Similar Compounds
Substitution at the Urea Nitrogen
The cyclopentyl group in the target compound distinguishes it from analogs with aromatic or halogenated substituents:
- L-365,260 : Features a 3-methylphenyl group instead of cyclopentyl. This modification reduces steric bulk, enhancing selectivity for CCKB receptors over CCKA. Reported IC₅₀ values for CCKB receptor binding are ~1.2 nM, compared to weaker activity in the cyclopentyl analog .
- 1-(3,5-Dichlorophenyl) analog : Substitution with electron-withdrawing chlorine atoms increases molecular weight (453.32 g/mol vs. ~412–470 g/mol in other analogs) and enhances binding affinity to gastrin receptors due to improved hydrophobic interactions .
Fluorinated Derivatives
- 1-(2-Fluoro-5-(trifluoromethyl)phenyl) analog : Incorporation of fluorine and trifluoromethyl groups increases molecular weight (470.44 g/mol) and lipophilicity (logP ~4.2), enhancing blood-brain barrier penetration. This compound is explored for central nervous system applications .
Stereochemical Considerations
The stereochemistry of the benzodiazepine core critically influences activity:
- (R)-L-365,260 : Exhibits 100-fold higher CCKB receptor affinity than its (S)-isomer, highlighting the importance of the 3R configuration for receptor engagement .
- Radioiodinated analogs : Stereospecific synthesis (e.g., (R)- and (S)-trimethylstannyl derivatives) enables targeted radiolabeling for imaging studies, demonstrating the role of chirality in pharmacokinetics .
Functional Group Additions
- Tetrazolylamino phenyl analog: Incorporation of a tetrazole ring (e.g., 1-[(3R)-5-cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-{3-[methyl(2H-tetrazol-5-yl)amino]phenyl}urea) introduces hydrogen-bonding capacity, improving solubility and receptor-binding kinetics .
- Cyclohexyl vs.
Data Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
